2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound “2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide” is a unique chemical with the linear formula C11H9F3N4OS2 . It has a molecular weight of 334.344 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The exact mass of the compound is 290.03612798 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives are known to exhibit a wide variety of biological activities . They have been used in the synthesis of new potent antibacterial and antifungal agents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 334.344 . It has a topological polar surface area of 108 Ų . The compound has a complexity of 357 .Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives is often related to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins . They have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .
Future Directions
The future directions of research on this compound and similar 1,3,4-oxadiazole derivatives are likely to focus on their potential as anticancer drugs . The focus of this research is to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S/c16-15(17,18)9-3-1-4-10(7-9)19-12(22)8-25-14-21-20-13(24-14)11-5-2-6-23-11/h1-7H,8H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAAFOLJYZDBJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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